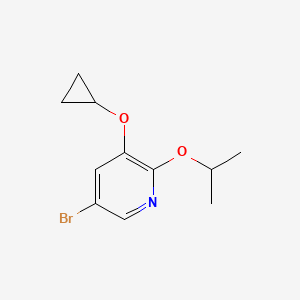
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine typically involves the reaction of 5-bromo-2-isopropoxypyridine with cyclopropyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can yield the corresponding reduced products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine can be compared with other similar compounds, such as:
5-Bromo-2-isopropoxypyridine: This compound lacks the cyclopropoxy group and has different chemical properties and reactivity.
3-Cyclopropoxy-2-isopropoxypyridine: This compound lacks the bromine atom and exhibits different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
生物活性
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a bromine atom, a cyclopropoxy group, and an isopropoxy group. Its unique structure contributes to its interaction with various biological targets, making it a valuable subject for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the biological context in which the compound is studied.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could have implications for neurodegenerative diseases .
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential applications in treating infections.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in their biological activities:
| Compound | Antitumor Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 5-Bromo-2-isopropoxypyridine | Low | No | No |
| 3-Cyclopropoxy-2-isopropoxypyridine | High | Moderate | Yes |
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the modulation of cell cycle regulators.
- Neuroprotection : A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it reduces neuronal cell death and preserves mitochondrial function, suggesting a potential role in treating conditions like Alzheimer's disease .
- Antimicrobial Testing : In antimicrobial assays, this compound showed significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
特性
IUPAC Name |
5-bromo-3-cyclopropyloxy-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-11-10(15-9-3-4-9)5-8(12)6-13-11/h5-7,9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGGKJXDOCMID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)OC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














